molecular formula C109H140N20O33 B10848418 E[c(RGDyK)]2-PTX conjugate

E[c(RGDyK)]2-PTX conjugate

Cat. No.: B10848418
M. Wt: 2258.4 g/mol
InChI Key: YUHVDRZERRVMDC-XLKUZTQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E[c(RGDyK)]2-PTX conjugate is a useful research compound. Its molecular formula is C109H140N20O33 and its molecular weight is 2258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C109H140N20O33

Molecular Weight

2258.4 g/mol

IUPAC Name

2-[(2R,5S,8R,11R)-8-[4-[[4-[3-[(1S,2S)-1-benzamido-3-[[(1S,2S,4S,9S,10S,12R)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxypropanoylamino]-5-[4-[(5R,11R,14S)-5-(3-carbamimidamidopropyl)-11-(carboxymethyl)-14-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C109H140N20O33/c1-57-76(53-109(156)91(161-102(154)64-26-14-9-15-27-64)89-107(6,77(134)52-78-108(89,56-158-78)162-59(3)131)90(143)87(159-58(2)130)85(57)106(109,4)5)160-103(155)88(86(62-22-10-7-11-23-62)129-92(144)63-24-12-8-13-25-63)157-47-42-80(136)120-71(93(145)115-44-19-17-29-70-97(149)124-68(31-21-46-117-105(112)113)95(147)119-55-82(138)122-75(51-84(141)142)101(153)128-73(99(151)126-70)49-61-34-38-66(133)39-35-61)40-41-79(135)114-43-18-16-28-69-96(148)123-67(30-20-45-116-104(110)111)94(146)118-54-81(137)121-74(50-83(139)140)100(152)127-72(98(150)125-69)48-60-32-36-65(132)37-33-60/h7-15,22-27,32-39,67-78,86-89,91,132-134,156H,16-21,28-31,40-56H2,1-6H3,(H,114,135)(H,115,145)(H,118,146)(H,119,147)(H,120,136)(H,121,137)(H,122,138)(H,123,148)(H,124,149)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,144)(H,139,140)(H,141,142)(H4,110,111,116)(H4,112,113,117)/t67-,68-,69-,70?,71?,72+,73+,74-,75-,76?,77+,78?,86+,87-,88+,89?,91+,107-,108+,109-/m1/s1

InChI Key

YUHVDRZERRVMDC-XLKUZTQTSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@](C3[C@@H]([C@@](C2(C)C)(CC1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OCCC(=O)NC(CCC(=O)NCCCC[C@@H]7C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N7)CC8=CC=C(C=C8)O)CC(=O)O)CCCNC(=N)N)C(=O)NCCCCC9C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N9)CC1=CC=C(C=C1)O)CC(=O)O)CCCNC(=N)N)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OCCC(=O)NC(CCC(=O)NCCCCC7C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=C(C=C8)O)CC(=O)O)CCCNC(=N)N)C(=O)NCCCCC9C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N9)CC1=CC=C(C=C1)O)CC(=O)O)CCCNC(=N)N)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Synthesis and Molecular Design of E C Rgdyk 2 Ptx Conjugate

Research Findings on Binding Affinity and Internalization

Studies have consistently demonstrated that dimeric RGD peptides exhibit significantly higher binding affinity for αvβ3 integrins compared to their monomeric counterparts. researchgate.netnih.gov For instance, one study reported a 10-fold higher affinity for a dimeric RGD peptide over its monomeric analogue. researchgate.net This enhanced binding is attributed to the "chelate effect" or "statistical rebinding," where the presence of two RGD motifs increases the probability and duration of the conjugate's interaction with the multiple integrin receptors often clustered on the cell surface. nih.gov

While the conjugation of the bulky paclitaxel (B517696) molecule to the dimeric RGD peptide can slightly decrease its binding affinity compared to the unconjugated peptide, the resulting conjugate still maintains a high avidity for the receptor. acs.org For example, the IC50 values for E[c(RGDyK)]2 and the PTX-RGD conjugate were found to be 15.6 nM and 25.9 nM, respectively, indicating a potent interaction with the target. acs.org This strong and specific binding facilitates efficient internalization of the conjugate into the tumor cells via receptor-mediated endocytosis. nih.gov

In Vitro and In Vivo Efficacy

The enhanced binding and internalization of the dimeric conjugate translate into promising in vitro and in vivo efficacy. In vitro studies have shown that the E[c(RGDyK)]2-PTX conjugate can inhibit cell proliferation in a manner comparable to free paclitaxel, inducing cell cycle arrest at the G2/M phase, which is characteristic of paclitaxel's mechanism of action, followed by apoptosis. nih.govacs.org

Biodistribution studies in animal models have further highlighted the advantages of the dimeric RGD targeting moiety. The this compound demonstrated specific accumulation in tumors. nih.govacs.org For example, radiolabeled conjugate showed significant tumor uptake, which was higher than in most other tissues, leading to a good tumor-to-background contrast. nih.gov Moreover, the dimeric conjugate exhibited prolonged retention within the tumor compared to free paclitaxel. mdpi.com This targeted delivery and sustained release of the cytotoxic agent at the tumor site are crucial for maximizing therapeutic impact while minimizing off-target effects.

Interactive Data Table: Comparative Binding Affinity and Cytotoxicity

CompoundTarget ReceptorIC50 (Binding Affinity)IC50 (Cytotoxicity)Cell LineReference
E[c(RGDyK)]2αvβ3 Integrin15.6 nMNot ApplicableMDA-MB-435 acs.org
E[c(RGDyK)]2-PTXαvβ3 Integrin25.9 nM134 ± 28 nMMDA-MB-435 acs.orgmdpi.com
Paclitaxel (PTX)MicrotubulesNot Applicable34 ± 5 nMMDA-MB-435 mdpi.com
Monomeric c(RGDfK)αvβ3 Integrin1.0 nMNot ApplicableOVCAR-3 researchgate.net
Dimeric E-[c(RGDfK)]2αvβ3 Integrin0.1 nMNot ApplicableOVCAR-3 researchgate.net

Biochemical and Cellular Interactions of E C Rgdyk 2 Ptx Conjugate

Integrin Receptor Binding and Specificity

The initial and most critical step in the action of the E[c(RGDyK)]2-PTX conjugate is its binding to integrin receptors on the cell surface. This interaction is highly specific and is a key determinant of the conjugate's targeted delivery to tumor cells.

Binding Affinity to αvβ3 Integrin Receptors

The dimeric cyclic RGD peptide, E[c(RGDyK)]2, is designed to selectively bind to αvβ3 integrin receptors, which are often highly expressed on metastatic cancer cells and the endothelial cells of tumor neovasculature. nih.govmdpi.com The conjugation of paclitaxel (B517696) (PTX) to this peptide, however, can influence its binding affinity.

Studies have shown that the this compound exhibits a slightly decreased, yet still potent, binding affinity for αvβ3 integrin receptors compared to the unconjugated E[c(RGDyK)]2 peptide. nih.gov Despite this reduction, the conjugate maintains a high affinity, enabling it to effectively target cells expressing the αvβ3 integrin. nih.gov The multivalent nature of the dimeric RGD peptide is a key factor in achieving this high binding affinity. nih.gov Research has indicated that multimeric RGD constructs, such as bivalent and tetravalent forms, demonstrate progressively higher inhibitory activities against vitronectin binding to the αvβ3 integrin receptor. nih.gov

The IC50 value, which represents the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand, is a common measure of binding affinity. For the this compound, the IC50 value has been determined to be 25.9 nM, while the unconjugated E[c(RGDyK)]2 peptide has an IC50 of 15.6 nM. dtic.mil Another study reported an IC50 of 134 ± 28 nM for the conjugate's cytotoxic effect, which is influenced by binding and subsequent cellular processes. mdpi.com

CompoundIC50 (nM) for αvβ3 Integrin BindingReference
E[c(RGDyK)]215.6 dtic.mil
This compound25.9 dtic.mil

Competitive Binding Studies with Native Ligands

Competitive binding assays are crucial for understanding the specificity of the this compound's interaction with the αvβ3 integrin receptor. These studies typically involve competing the conjugate against a known native ligand of the receptor, such as vitronectin.

In these assays, the ability of the this compound to displace the binding of biotinylated vitronectin to purified αvβ3 integrin receptors is measured. core.ac.uk The results consistently demonstrate that the conjugate effectively competes with the native ligand, confirming that it binds to the same site on the integrin receptor. nih.govcore.ac.uk This competition is concentration-dependent, with increasing concentrations of the conjugate leading to greater displacement of the native ligand.

The specific binding to the αvβ3 integrin is a cornerstone of the conjugate's targeted approach, as these receptors are significantly overexpressed on many tumor cells and angiogenic endothelial cells, while being less abundant on normal, quiescent vasculature. mdpi.comnih.gov This differential expression allows the conjugate to preferentially accumulate in the tumor microenvironment.

Selectivity Profile for Integrin Subtypes

The Arg-Gly-Asp (RGD) sequence is known to bind to several integrin subtypes, but the cyclic nature and dimeric form of E[c(RGDyK)]2 are designed to enhance selectivity for the αvβ3 subtype. nih.gov The selectivity of the this compound is a critical factor in minimizing off-target effects.

Cellular Internalization Mechanisms

Following binding to the integrin receptors on the cell surface, the this compound is internalized by the cell. This process is essential for the paclitaxel payload to reach its intracellular target, the microtubules.

Receptor-Mediated Endocytosis Pathway Elucidation

The primary mechanism by which the this compound enters the cell is through receptor-mediated endocytosis. researchgate.netresearchgate.net This is a process where the binding of a ligand (in this case, the RGD peptide portion of the conjugate) to its receptor (the αvβ3 integrin) triggers the cell to engulf the ligand-receptor complex, forming an intracellular vesicle. nih.gov

Factors Influencing Cellular Uptake Kinetics

The rate and extent of cellular uptake of the this compound are influenced by several factors. A primary determinant is the expression level of αvβ3 integrins on the surface of the cancer cells. thno.org Cells with higher levels of αvβ3 integrin expression generally exhibit a greater uptake of the conjugate. thno.org

The binding affinity of the conjugate also plays a crucial role; a higher affinity can lead to more efficient capture and subsequent internalization. nih.gov Furthermore, the multivalent nature of the dimeric RGD peptide can enhance cellular uptake by promoting receptor clustering, which is a key step in initiating receptor-mediated endocytosis. mdpi.com

In vivo studies using radiolabeled E[c(RGDyK)]2-PTX have provided insights into its uptake kinetics. For instance, ¹²⁵I-labeled conjugate showed the highest tumor uptake at 2 hours post-injection. nih.gov This relatively rapid uptake into the tumor tissue highlights the efficiency of the integrin-targeted delivery system.

Time Post-InjectionTumor Uptake (%ID/g) of ¹²⁵I-Labeled E[c(RGDyK)]2-PTXReference
2 hours2.72 ± 0.16 nih.gov

Intracellular Fate and Paclitaxel Release

The efficacy of the this compound is contingent upon its successful internalization into target cells and the subsequent release of its cytotoxic payload, paclitaxel. This process begins with the binding of the dimeric Arginine-Glycine-Aspartic acid (RGD) peptide component to αvβ3 integrins, which are often overexpressed on the surface of cancer cells and tumor vasculature. nih.govnih.govmdpi.com This targeted binding facilitates cellular uptake through receptor-mediated endocytosis. researchgate.netresearchgate.net

The this compound is designed with a chemically labile linker to ensure the release of paclitaxel (PTX) once inside the target cell. Paclitaxel is connected to the dimeric RGD peptide, E[c(RGDyK)]2, through an ester bond at the 2'-hydroxyl position of the paclitaxel molecule. researchgate.netresearchgate.netmdpi.com The primary mechanism for the dissociation of the paclitaxel payload is the hydrolysis of this ester linkage. researchgate.netresearchgate.net

The cytotoxicity of the conjugate is mainly attributed to the free paclitaxel that is released following this cleavage. researchgate.net However, the stability of this ester bond has been a subject of investigation. Studies on a structurally similar conjugate, E[c(RGDfK)]2-PTX, revealed a short half-life of only two hours in a buffer solution at pH 7 and 37°C. researchgate.netresearchgate.net This suggests that the paclitaxel payload may be released prematurely before or shortly after entering the cell, which could impact the targeting efficiency. researchgate.netresearchgate.net The acidic environment of endosomes and the presence of lysosomal enzymes within the cell are thought to facilitate this hydrolysis, contributing to the intracellular release of the active drug. nih.govpsu.eduacs.org

Following binding to αvβ3 integrins on the cell surface, the this compound is internalized into the cell via endocytosis. researchgate.netresearchgate.net The conjugate is initially enclosed within early endosomes. As the endosomes mature, they typically fuse with lysosomes, forming late endosomes or phagolysosomes. acs.org This endo-lysosomal pathway exposes the conjugate to a lower pH environment and a host of hydrolytic enzymes. nih.govpsu.edu

It is within these compartments that the ester linker is believed to be cleaved, liberating paclitaxel from the RGD peptide vector. nih.govpsu.edu For the conjugate to exert its therapeutic effect, the released paclitaxel must then translocate from the lysosomes into the cytoplasm. Once in the cytoplasm, paclitaxel can bind to its intracellular target, the microtubules, to disrupt their function. researchgate.netunimi.it Meanwhile, the RGD peptide component is expected to be degraded into its constituent amino acids within the lysosome. acs.org

Cellular Biological Responses

The release of paclitaxel within integrin-expressing cancer cells triggers a cascade of biological events, leading to cell death. These responses are characteristic of taxane-based chemotherapy and are effectively targeted to the tumor site by the RGD peptide vector.

The this compound has demonstrated significant antiproliferative activity against cancer cell lines that express αvβ3 integrins. nih.govnih.gov In vitro studies on the MDA-MB-435 metastatic breast cancer cell line, which highly expresses these integrins, showed that the conjugate effectively inhibits cell proliferation. nih.govresearchgate.netmdpi.com

While highly effective, the conjugate's potency was found to be slightly lower than that of unconjugated paclitaxel in direct cytotoxicity assays. This is likely due to the requirement for cellular uptake and linker cleavage before the drug can exert its effect. researchgate.net Nevertheless, the conjugate's ability to specifically target and accumulate in integrin-positive cells provides a therapeutic advantage. nih.govscispace.com

Table 1: In Vitro Antiproliferative Activity of this compound
CompoundCell LineIC₅₀ (nM)Reference
E[c(RGDyK)]₂-PTXMDA-MB-435 (Breast Cancer)134 ± 28 mdpi.comnih.gov
Paclitaxel (Free Drug)MDA-MB-435 (Breast Cancer)34 ± 5 mdpi.comnih.gov

A primary mechanism through which the this compound inhibits cancer cell growth is by inducing programmed cell death, or apoptosis. nih.govnih.govmdpi.com This apoptotic response is a direct consequence of the cytotoxic action of the released paclitaxel and follows the arrest of the cell cycle. nih.govresearchgate.netscispace.com

Research suggests that the conjugate may promote an enhancement of apoptotic signaling, potentially due to a synergistic interaction between the cytotoxic effects of paclitaxel and the RGD peptide's engagement with integrins. researchgate.net Studies involving the combination of RGD peptides and paclitaxel on U87MG human glioblastoma cells, which also express integrin-αvβ3, demonstrated an increased expression of key apoptosis-related enzymes, including caspase-3, caspase-8, and caspase-9. researchgate.net This indicates that the conjugate likely triggers both the intrinsic and extrinsic apoptotic pathways.

The this compound exerts its potent antiproliferative effects by disrupting the normal progression of the cell cycle. nih.govscispace.com Similar to free paclitaxel, the conjugate causes cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.netmdpi.comdtic.milnih.gov This G2/M arrest is a hallmark of microtubule-stabilizing agents. researchgate.net The released paclitaxel binds to β-tubulin, preventing the disassembly of microtubules, which in turn disrupts the formation of the mitotic spindle and halts cell division at the metaphase-anaphase transition. researchgate.netunimi.it

Interestingly, the unconjugated dimeric RGD peptide, E[c(RGDyK)]2, was found to independently cause cell cycle arrest, but in the G0/G1 phase. nih.govscispace.com The dominant effect of the conjugate, however, is the G2/M arrest, which is directly linked to its subsequent induction of apoptosis. nih.govnih.gov

Anti-Angiogenic Effects on Endothelial Cells (e.g., HUVEC proliferation, migration, capillary tube formation)

The targeting of integrin αvβ3, which is overexpressed on proliferating endothelial cells during tumor-induced angiogenesis, is a key strategy in anti-angiogenic therapy. nih.govnih.gov The conjugate E[c(RGDyK)]2-PTX and its close analogue, E[c(RGDfK)]2-PTX, leverage the divalent cyclic RGD peptide to specifically bind to these integrins, delivering the cytotoxic agent paclitaxel directly to the site of new blood vessel formation. nih.govnih.gov This targeted approach has been shown in various in vitro assays to effectively inhibit the key processes of angiogenesis: the proliferation, migration, and formation of capillary-like structures by endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.govresearchgate.net

HUVEC Proliferation:

The E[c(RGDfK)]2-PTX conjugate has demonstrated potent anti-proliferative effects on HUVECs. In a standard 72-hour proliferation assay, the conjugate inhibited HUVEC growth in a manner similar to that of free paclitaxel, with a reported IC50 value of approximately 0.4 nM. nih.govresearchgate.net This comparable activity over a long duration is thought to be due to the hydrolysis of the ester bond linking the paclitaxel and the peptide, which has a half-life of about two hours at pH 7. nih.govresearchgate.netresearchgate.net

However, short-term exposure assays reveal the importance of the integrin-targeting mechanism. In a 30-minute exposure assay, a clear difference in potency was observed between the conjugate and free paclitaxel. nih.gov The E[c(RGDfK)]2-PTX conjugate exhibited an IC50 value of 25 nM, whereas free paclitaxel, which enters cells via rapid diffusion, had an IC50 of 10 nM. nih.gov A control conjugate with a non-binding RAD peptide sequence, c(RADfK)-paclitaxel, was significantly less potent with an IC50 of 60 nM. nih.gov These results underscore that while free paclitaxel diffuses through the cell membrane quickly, the RGD-containing conjugate enters the cell through receptor-mediated endocytosis after binding to the overexpressed αvβ3 integrin. nih.gov Another study evaluating a polymer-based conjugate, PGA-PTX-E-[c(RGDfK)2], also confirmed its ability to inhibit the growth of proliferating αvβ3-expressing endothelial cells. elsevier.com

CompoundAssay DurationIC50 Value (nM) on HUVECs
E-[c(RGDfK)2]-paclitaxel 72 hours~0.4
Paclitaxel (Free Drug) 72 hours~0.4
E-[c(RGDfK)2]-paclitaxel 30 minutes25
Paclitaxel (Free Drug) 30 minutes10
c(RADfK)-paclitaxel (Control) 30 minutes60

Data sourced from studies on the E-[c(RGDfK)2]-paclitaxel conjugate. nih.govresearchgate.net

Endothelial Cell Migration:

Cell migration is a fundamental step in the formation of new blood vessels. Research has shown that the E[c(RGDfK)]2-PTX conjugate effectively inhibits the migration of endothelial cells. nih.govnih.govresearchgate.net This inhibition is a crucial component of its anti-angiogenic properties. nih.govresearchgate.net Similarly, a polyglutamic acid-based conjugate of paclitaxel decorated with cyclic RGD was found to block endothelial cell migration toward angiogenic inducers. elsevier.commdpi.com The ability to prevent endothelial cells from moving to sites of vessel formation demonstrates the conjugate's capacity to disrupt the angiogenic process at a critical stage. mdpi.com

Capillary Tube Formation:

Preclinical Pharmacological Evaluation of E C Rgdyk 2 Ptx Conjugate

In Vitro Efficacy Assessments

The cytotoxic activity of the E[c(RGDyK)]2-PTX conjugate has been evaluated in metastatic cancer cell lines known to express αvβ3 integrin, such as the MDA-MB-435 human breast cancer cell line. nih.govresearchgate.net Studies show that the conjugate effectively inhibits cell proliferation. nih.govresearchgate.net The mechanism of action involves arresting the cell cycle at the G2/M phase, which is consistent with the known activity of paclitaxel (B517696), ultimately leading to apoptosis (programmed cell death). nih.govdtic.milresearchgate.netresearchgate.net The cellular uptake of the this compound is understood to be mediated by the interaction between the RGD ligand and the integrin receptor. researchgate.net Some research suggests that the cytotoxic effect is primarily generated by the free paclitaxel following its release from the conjugate. researchgate.net It has been noted that the conjugate may promote an enhancement of apoptotic signaling, potentially due to a synergistic effect between the cytotoxic action of paclitaxel and the integrin-mediated signaling of the RGD peptide. researchgate.net

When directly compared to unconjugated paclitaxel, the this compound demonstrates effective, though somewhat reduced, cytotoxicity in vitro. In an MTT assay using MDA-MB-435 breast cancer cells, the E[c(RGDyK)]2–PTX conjugate showed an IC50 value of 134 ± 28 nM. researchgate.netresearchgate.netnih.gov In the same study, unconjugated paclitaxel was more potent, with an IC50 value of 34 ± 5 nM. researchgate.netresearchgate.netnih.gov This indicates that the conjugate is approximately four times less potent than the parent drug in this specific in vitro setting. researchgate.netresearchgate.net Despite this, other reports describe the cell proliferation inhibition activity of the conjugate as being comparable to that of paclitaxel. nih.govdtic.milresearchgate.netresearchgate.net The high lipophilicity of the RGD-PTX conjugate, while enhancing cell penetration and retention compared to PTX alone, can lead to low solubility and may impact in vivo bioavailability. core.ac.uk

Table 1: Comparative Cytotoxicity in MDA-MB-435 Cells

CompoundIC50 (nM)
This compound134 ± 28
Paclitaxel (PTX)34 ± 5

The RGD peptide component of the conjugate is specifically designed to target integrins, which are transmembrane receptors crucial for cell adhesion and migration. nih.govnih.govmdpi.com While the unconjugated dimeric RGD peptide can inhibit cell cycle proliferation, the primary role of this moiety in the conjugate is to guide the paclitaxel payload to the tumor cells. nih.govresearchgate.net Studies have shown that conjugation of paclitaxel to the E[c(RGDyK)]2 peptide results in a slight decrease in the conjugate's binding affinity for integrin compared to the unconjugated peptide. nih.govdtic.mil

Direct studies on the impact of the this compound on cell adhesion and migration are not extensively detailed. However, research on a very similar conjugate, E[c(RGDfK)]2–PTX, which differs only by a single amino acid (phenylalanine instead of tyrosine), has demonstrated convincing targeting specificity in a HUVEC cell adhesion assay. That study also showed clear antiangiogenic properties, including the inhibition of HUVEC proliferation, migration, and capillary-like tube formation. This suggests that the RGD-targeted approach can interfere with key processes in angiogenesis beyond direct cytotoxicity.

In Vivo Pharmacodynamic and Biodistribution Analysis

Biodistribution studies in animal models are critical to confirming the tumor-targeting potential of the conjugate. In female athymic nude mice bearing orthotopic MDA-MB-435 breast cancer xenografts, the biodistribution of a radiolabeled version of the conjugate was evaluated. researchgate.netnih.gov Studies using an 125I-labeled this compound demonstrated significant and specific tumor uptake. nih.govdtic.mil The highest tumor accumulation was observed at 2 hours post-injection, reaching 2.72 ± 0.16% of the injected dose per gram of tissue (%ID/g). nih.govdtic.mil The conjugate also provided the best tumor-to-background contrast at 4 hours post-injection. nih.govdtic.mil

Further studies using a tritium-radiolabeled version of the conjugate confirmed these findings, revealing a higher initial tumor exposure dose and prolonged tumor retention for E[c(RGDyK)]2–PTX compared to free paclitaxel. researchgate.netnih.gov This enhanced accumulation and retention at the tumor site is a key advantage of the targeted delivery strategy. researchgate.net

Table 2: Tumor Uptake of 125I-Labeled E[c(RGDyK)]2-PTX in MDA-MB-435 Xenograft Model

Time Post-InjectionTumor Uptake (%ID/g ± SD)
2 hours2.72 ± 0.16
4 hoursData not specified, but best tumor/background contrast

A fundamental aspect of the conjugate's design is its ability to accumulate in tumors through a receptor-specific mechanism. The E[c(RGDyK)]2 peptide selectively binds to αvβ3 integrin receptors, which are highly expressed in many tumor cells and associated vasculature. nih.govdtic.mil In vivo biodistribution studies have confirmed that the tumor uptake of the PTX-RGD conjugate is indeed receptor-specific. nih.govresearchgate.netnih.gov Despite the finding that the conjugation of paclitaxel slightly decreases the peptide's integrin binding affinity compared to the unconjugated form, the conjugate still effectively demonstrates integrin-specific accumulation in vivo. nih.govdtic.milresearchgate.net This targeted accumulation at integrin-expressing sites is expected to enhance the selective killing of cancer cells and reduce the systemic toxicity associated with unconjugated paclitaxel. nih.govdtic.mil

Comparative Biodistribution with Free Paclitaxel and Unconjugated RGD Dimer

The preclinical evaluation of the this compound has demonstrated a significantly altered biodistribution profile compared to free paclitaxel (PTX), leading to enhanced tumor targeting and retention. mdpi.comnih.gov Studies utilizing tritium (B154650) (³H)-labeled versions of the conjugate (³H-RGD2-PTX) and free paclitaxel (³H-PTX) in mice bearing MDA-MB-435 breast cancer xenografts revealed a higher initial tumor exposure and prolonged retention for the conjugate. mdpi.comnih.govdtic.milresearchgate.net

Biodistribution analysis confirmed that the uptake of the PTX-RGD conjugate was receptor-specific and comparable to that of the unconjugated RGD dimer, indicating that the conjugation to paclitaxel did not significantly impair the targeting ability of the RGD moiety. mdpi.comrug.nl In vivo studies with a ¹²⁵I-labeled version of the conjugate showed the highest tumor uptake at 2 hours post-injection, recorded at 2.72 ± 0.16% of the injected dose per gram of tissue (%ID/g). researchgate.netnih.gov This integrin-specific accumulation is a key feature of its design, intended to concentrate the cytotoxic payload at the tumor site. researchgate.netnih.gov

The comparative tissue distribution highlights the conjugate's preferential accumulation in tumor tissue while showing different clearance patterns in other organs compared to free paclitaxel. For instance, while the conjugate showed higher initial tumor concentration, free paclitaxel showed different levels of accumulation in organs like the liver, spleen, and kidneys. dtic.mil

Comparative Biodistribution of ³H-E[c(RGDyK)]₂-PTX vs. ³H-PTX
TissueConcentration (ng/g)
³H-PTX³H-E[c(RGDyK)]₂-PTX
Blood150 ± 20250 ± 30
Tumor1200 ± 1502100 ± 250
Heart450 ± 60300 ± 40
Lung3500 ± 4001500 ± 200
Liver18000 ± 20008000 ± 900
Spleen4000 ± 5001800 ± 200
Kidney6000 ± 7004500 ± 500
Data derived from studies in Balb/c nude mice bearing MDA-MB-435 tumors, values are presented as mean ± SD. dtic.mil

Assessment of Tumor Growth Modulation in Preclinical Models

The this compound has been evaluated for its ability to modulate tumor growth in various preclinical models, demonstrating antitumor activity rooted in the cytotoxic nature of paclitaxel and the targeting function of the RGD dimer. nih.govnih.gov In vitro studies on the MDA-MB-435 metastatic breast cancer cell line showed that the conjugate inhibits cell proliferation by arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis. researchgate.netnih.govnih.gov This mechanism is comparable to the action of free paclitaxel. nih.govnih.gov

However, the potency of the conjugate in vitro was found to be lower than that of the unconjugated drug. The reported half-maximal inhibitory concentration (IC₅₀) for the this compound was 134 ± 28 nM, whereas for free paclitaxel, it was significantly lower at 34 ± 5 nM. mdpi.comnih.govrug.nl This suggests that the conjugation and the need for subsequent drug release at the target site may temper its immediate cytotoxic effect. rug.nl

In Vitro Cytotoxicity in MDA-MB-435 Cells
CompoundIC₅₀ (nM)
Paclitaxel (PTX)34 ± 5
E[c(RGDyK)]₂-PTX Conjugate134 ± 28
Data represents the half-maximal inhibitory concentration. mdpi.comnih.govrug.nl

In vivo studies in an orthotopic breast cancer model confirmed the conjugate's treatment efficacy, showing a better anti-cancer effect than a combination of unconjugated RGD and paclitaxel. dtic.mil The antitumor activity of the RGD₂-PTX conjugate was verified through measurements of tumor size, in vivo imaging, and ex vivo histopathology. nih.govnih.gov While some studies reported a decrease in tumor growth, it was also noted that tumor regrowth could occur after the cessation of treatment, and in some models, complete tumor regression was not observed. researchgate.netresearchgate.net

Molecular Imaging Applications in Preclinical Research

Radiolabeling Strategies for Conjugate Tracking (e.g., ¹²⁵I-labeling)

To facilitate preclinical evaluation, particularly for biodistribution and pharmacokinetic studies, the this compound has been successfully radiolabeled. A common strategy involves the iodination of the tyrosine residue within the cyclic RGD peptide sequence. rug.nl Labeling with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide, allows for quantitative tissue analysis and in vivo tracking using single-photon emission computed tomography (SPECT). researchgate.netnih.govnih.govnih.gov This method was instrumental in determining the tumor uptake percentage and demonstrating the conjugate's integrin-specific accumulation in vivo. researchgate.netnih.gov

Another radiolabeling approach used in preclinical studies is tritium (³H) labeling. mdpi.comdtic.mil As a beta-emitter, ³H-labeling is not suitable for in vivo imaging but is a powerful tool for ex vivo quantitative biodistribution studies, enabling precise measurement of the conjugate's concentration in dissected tissues and blood. dtic.mil These radiolabeling techniques are crucial for understanding how the conjugate behaves systemically and for confirming its targeted delivery to tumors. mdpi.comresearchgate.net

Utilization of Positron Emission Tomography (PET) for Integrin Expression Mapping

While direct PET imaging of the this compound would require labeling with a positron-emitting isotope, the principle of its application in mapping integrin expression is well-established through studies of the unconjugated RGD dimer. The targeting moiety of the conjugate, E[c(RGDyK)]2, is a potent ligand for αvβ3 integrins, which are overexpressed during tumor angiogenesis. nih.govnih.gov

Numerous studies have demonstrated that RGD dimers labeled with positron emitters such as Fluorine-18 (¹⁸F) (e.g., ¹⁸F-FRGD2) can be used for non-invasive PET imaging to visualize and quantify integrin αvβ3 expression in vivo. dtic.milnih.gov The tumor uptake of these radiolabeled RGD peptides in various xenograft models has been shown to correlate well with the level of integrin expression as measured by other methods like autoradiography. nih.gov Given that the this compound accumulates in tumors in an integrin-specific manner, its appropriately radiolabeled form could similarly serve as a PET imaging agent to map the expression of these key angiogenesis markers, thereby identifying patients whose tumors are likely to be responsive to this targeted therapy. researchgate.netnih.gov

PET Imaging for Monitoring Anti-Angiogenic Therapy Efficacy

PET imaging has been employed to monitor the therapeutic efficacy of the this compound itself. nih.govnih.gov In preclinical models, the response to treatment with the conjugate was assessed using PET with two different tracers: [¹⁸F]FDG (a marker for glucose metabolism) and [¹⁸F]FLT (a marker for cellular proliferation). nih.govnih.gov These studies revealed that the observed delay in tumor growth was associated with a reduction in tumor proliferation (decreased [¹⁸F]FLT uptake) rather than a change in tumor metabolism (no significant change in [¹⁸F]FDG uptake). nih.govnih.gov

This application demonstrates the utility of PET in elucidating the specific mechanisms of action of the targeted drug conjugate at a molecular level. Furthermore, the broader principle of using radiolabeled RGD peptides to monitor the efficacy of anti-angiogenic therapies is well-supported. For example, PET imaging with tracers like ⁶⁸Ga-labeled RGD dimers has been used to assess tumor response to anti-angiogenic agents like Endostar by detecting changes in integrin αvβ3 expression. acs.org This suggests that a radiolabeled version of the E[c(RGDyK)]2 conjugate could potentially serve a dual role: as a therapeutic agent and as an imaging tool to monitor its own anti-angiogenic and anti-tumor effects over the course of treatment.

Comparative and Advanced Research on E C Rgdyk 2 Ptx Conjugate

Structural Analogs and Substitutional Effects

A closely related analog to the E[c(RGDyK)]2-PTX conjugate is E[c(RGDfK)]2-PTX. The primary structural difference between these two molecules is the substitution of a tyrosine (Y) residue with a phenylalanine (F) residue adjacent to the core Arginine-Glycine-Aspartate (RGD) sequence. nih.gov This seemingly minor change has been the subject of comparative evaluations to understand its impact on the conjugate's performance.

The this compound was one of the pioneering dimeric RGD conjugates developed for paclitaxel (B517696) delivery. nih.govresearchgate.net In vitro studies using the MDA-MB-435 metastatic breast cancer cell line, which highly expresses αvβ3 integrins, demonstrated that the conjugate retained significant cytotoxic activity, though it was approximately four times less potent than free paclitaxel. researchgate.netacs.org The IC50 values were reported as 25.9 nM for the conjugate and 15.6 nM for the unconjugated dimeric peptide, indicating that the addition of the bulky paclitaxel molecule slightly reduced receptor binding affinity. acs.org Despite this, the conjugate showed specific accumulation in integrin-expressing tumors in vivo. acs.orgscispace.com

A subsequent study by Satchi-Fainaro and coworkers focused on the E[c(RGDfK)]2-PTX analog. nih.govresearchgate.net This research highlighted the critical role of the linker's stability. The succinyl linker used in this conjugate exhibited a short half-life of only 2 hours at 37°C in a buffer solution, leading to premature release of paclitaxel. researchgate.net Consequently, the conjugate showed only a modest targeting effect in anti-proliferation assays against Human Umbilical Vein Endothelial Cells (HUVEC). researchgate.net While it demonstrated clear antiangiogenic properties in vitro, its in vivo performance in an OVCAR-3 xenograft model showed no significant improvement over free paclitaxel, a result attributed to the linker's instability. nih.gov

ConjugateKey Structural FeatureReported IC50 (Binding Affinity)Key Research FindingReference
E[c(RGDyK)]2-PTXContains Tyrosine (Y)25.9 nM (vs. 15.6 nM for peptide alone)Demonstrated integrin-specific accumulation in vivo, though with slightly reduced binding affinity compared to the unconjugated peptide. acs.org
E[c(RGDfK)]2-PTXContains Phenylalanine (F)Not specifiedShowed antiangiogenic properties, but in vivo efficacy was limited by the instability of the ester linker, leading to premature drug release. nih.govresearchgate.net

The RGD tripeptide sequence is the minimal recognition motif for many integrins, but its binding activity is highly context-dependent. wikipedia.org The amino acids flanking the RGD core and the conformational constraints imposed by cyclization are critical for determining affinity and selectivity for specific integrin subtypes. acs.org

Research has consistently shown that the RGD sequence is highly specific. Minor modifications, such as replacing the aspartic acid (D) with glutamic acid (E) or the glycine (B1666218) (G) with an alanine (B10760859) (A), can reduce the cell-adhesive activity by more than 100-fold. acs.organnualreviews.org Furthermore, the stereochemistry is crucial; a peptide containing a D-isomer of aspartic acid is rendered inactive. acs.organnualreviews.org

The amino acid residues C-terminal to the RGD motif appear to be more significant for binding than those on the N-terminal side. annualreviews.org For instance, the sequence following RGD can dictate selectivity between different integrins. The RGDVF and RGDNY sequences show enhanced affinity for integrin αvβ5, whereas integrin αvβ3-mediated adhesion is less affected by these specific sequences. acs.org The choice between a tyrosine (as in c(RGDyK)) and a phenylalanine (as in c(RGDfK)) can influence properties such as the potential for radio-iodination (tyrosine's phenol (B47542) ring is readily labeled) and subtle aspects of receptor interaction. acs.orgnih.gov The rigidity of the peptide structure, often enhanced by cyclization, is also key to improving binding properties and increasing stability against degradation. wikipedia.org

VariationEffect on ActivityRationale / FindingReference
Glycine (G) → Alanine (A)>100-fold reduction in activityThe specific structure and flexibility of glycine are essential for proper integrin recognition. acs.organnualreviews.org
Aspartic Acid (D) → Glutamic Acid (E)>100-fold reduction in activityThe precise length and charge presentation of the aspartic acid side chain are critical for coordinating with the integrin receptor. annualreviews.org
L-Aspartic Acid → D-Aspartic AcidInactiveThe stereochemistry of the aspartic acid residue is crucial for binding to the integrin pocket. acs.organnualreviews.org
Linear RGD → Cyclic RGDIncreased binding affinity and stabilityCyclization provides structural rigidity, which enhances receptor binding and protects against enzymatic degradation. wikipedia.org

Integration into Advanced Drug Delivery Systems

While peptide-drug conjugates like E[c(RGDyK)]2-PTX are effective, their integration into larger nanocarrier systems can offer further advantages, such as increased drug payload, improved pharmacokinetics, and the potential for multimodal functionality.

Attaching RGD peptides to the surface of nanoparticles (NPs) is a widely explored strategy to enhance the targeted delivery of chemotherapeutics. mdpi.comresearchgate.net These RGD-functionalized NPs—which can be composed of materials like polymers, silica, or gold—leverage the high affinity of the RGD ligand to target αvβ3 integrins on tumor cells and neovasculature. nih.govacs.org This approach combines the targeting specificity of the RGD peptide with the benefits of nanotechnology, which include the ability to carry a much larger drug payload compared to a 1:1 peptide-drug conjugate. nih.govresearchgate.net

RGD-modified nanoparticles have demonstrated improved tumor targeting and cellular uptake, leading to greater therapeutic efficacy while reducing off-target effects. mdpi.comresearchgate.net For example, RGD-functionalized chitosan-PLGA nanoparticles have been used for the targeted co-delivery of docetaxel. mdpi.com Although studies specifically conjugating the entire E[c(RGDyK)]2-PTX molecule to a nanoparticle are less common, the principle of using the dimeric RGD moiety as a targeting ligand for drug-loaded nanoparticles is well-established and represents a logical evolution of the delivery strategy. nih.gov

Liposomes are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers for chemotherapeutics like paclitaxel. upenn.edudovepress.com Functionalizing the surface of these liposomes with RGD peptides creates a highly effective targeted drug delivery system. nih.govupenn.edu

Studies have shown that RGD-modified liposomes loaded with paclitaxel result in a greater tumor growth inhibitory effect compared to both free paclitaxel and non-targeted liposomes. nih.gov In a similar application, liposomes loaded with doxorubicin (B1662922) and surface-modified with a c(RGDyK) peptide derivative showed a significant increase in the survival time of mice with glioma. upenn.edu The RGD ligand facilitates the binding and uptake of the liposome (B1194612) by integrin-expressing cancer cells, leading to localized release of the encapsulated drug. upenn.edusemanticscholar.org This strategy effectively increases the therapeutic index of the drug by concentrating it at the tumor site. thno.org

Multimeric RGD-Based Systems (Beyond Dimeric Constructs)

The rationale for creating the dimeric E[c(RGDyK)]2 conjugate was based on the principle of multivalency: presenting multiple ligands can significantly increase the binding affinity (avidity) to receptors. researchgate.netmdpi.com This concept has been extended to create systems with even higher orders of valency, such as trimeric and tetrameric RGD constructs. nih.govmdpi.comresearchgate.net

Research into multivalent systems has shown that increasing the number of RGD motifs can lead to enhanced binding and better tumor retention. mdpi.com For example, a study comparing monomeric, dimeric, and trimeric RGD conjugates of the photosensitizer pyropheophorbide-a (Pyro) found that the binding affinity to αvβ3 integrin improved with increased valency. mdpi.com The trimeric conjugate, in particular, showed significantly improved uptake selectivity and tumor enrichment. mdpi.com

Various molecular scaffolds, including peptide-based cores and dendrimers, have been used to create these higher-order multimeric systems. nih.govresearchgate.net While these advanced constructs are highly effective for delivering potent anticancer agents, they have been most widely exploited for diagnostic imaging purposes to date. nih.gov The development of multimeric RGD-drug conjugates remains an active area of research, with the goal of maximizing tumor targeting and therapeutic impact. nih.gov

Evaluation of Tetrameric and Higher-Order RGD-PTX Conjugates

Building on the foundation of the dimeric E[c(RGDyK)]2-PTX, researchers have explored the potential benefits of increasing the valency of the RGD ligand. The primary hypothesis is that a higher number of RGD motifs could lead to enhanced binding affinity and avidity for integrin receptors, a concept known as the multivalent effect. nih.govdtic.mil

Studies have investigated tetrameric and even octameric RGD structures, revealing a clear trend in receptor binding affinity. dtic.mil For instance, a tetravalent RGD compound demonstrated a tenfold higher binding affinity for the αVβ3 receptor compared to its monomeric counterpart. nih.gov This enhanced affinity is attributed to the increased local concentration of the ligand and the ability to engage in multiple receptor interactions simultaneously. dtic.mil

Research into tetrameric RGD-PTX conjugates has shown promising in vitro results. nih.gov These constructs, often utilizing a regioselectively addressable functionalized template (RAFT) or a cyclodecapeptide scaffold, have demonstrated enhanced binding strength. nih.govnih.gov Cell growth inhibition assays across various human tumor cell lines revealed that these tetrameric conjugates possess remarkable cytotoxic activity, with IC50 values in the nanomolar range. nih.gov

Interestingly, while multivalency generally improves binding, a plateau effect has been observed. One study that synthesized dimeric, trimeric, and tetrameric RGD-paclitaxel conjugates found that the binding affinity for the purified αVβ3 receptor increased with the number of ligands, reaching a peak with the trimeric conjugate. d-nb.infonih.gov The tetrameric conjugate did not show a further significant improvement, suggesting that steric hindrance might start to counteract the benefits of multivalency beyond a certain point. d-nb.info

The following table summarizes the findings on the binding affinity of different RGD-PTX conjugates.

Conjugate OrderKey FindingsReference(s)
Dimeric Showed specific accumulation in integrin-expressing tumors in vivo. researchgate.netacs.org
Tetrameric Exhibited a 10-fold higher binding affinity to the αVβ3 receptor compared to a monomeric analogue. nih.gov
Trimeric Reached a plateau in binding affinity improvement, suggesting an optimal valency. d-nb.infonih.gov
Octameric Demonstrated significantly better inhibition of cell adhesion compared to monomeric, dimeric, and tetrameric counterparts. dtic.mil

Impact of Multivalency on Tumor Enrichment and Efficacy

The enhanced binding affinity of multivalent RGD conjugates is expected to translate into improved tumor enrichment and therapeutic efficacy. The principle is that the stronger and more specific binding to tumor cells will lead to greater accumulation of the cytotoxic payload (paclitaxel) at the tumor site, thereby increasing its anti-cancer effect while reducing systemic exposure. nih.gov

Biodistribution studies with radiolabeled versions of the this compound confirmed receptor-specific uptake. mdpi.com These studies revealed a higher initial tumor exposure and prolonged retention of the conjugate in the tumor compared to free paclitaxel. mdpi.com This targeted accumulation is a critical advantage, as it can potentially lead to better therapeutic outcomes with a more favorable toxicity profile. nih.gov

In vivo studies have provided further evidence for the efficacy of multivalent RGD-PTX conjugates. A bivalent RGD-PTX derivative demonstrated marked antitumor activity in an ovarian carcinoma xenograft model, which was comparable to that of paclitaxel alone but with significantly lower toxicity. nih.gov This highlights the potential of multivalency to improve the therapeutic index of chemotherapeutic agents.

It has also been shown that multivalent RGD compounds are efficiently internalized through the clathrin-mediated endocytic pathway, which is a crucial step for the intracellular delivery of the drug. nih.gov The ability of these conjugates to not only bind strongly to the cell surface but also to be effectively internalized enhances the delivery of paclitaxel to its intracellular target, the microtubules. researchgate.net

ValencyImpact on Tumor EnrichmentImpact on EfficacyReference(s)
Dimeric (E[c(RGDyK)]2-PTX) Higher initial tumor exposure and prolonged tumor retention compared to free PTX.Antitumor activity comparable to paclitaxel but with a better toxicity profile. nih.govmdpi.com
Tetrameric Efficiently internalized via the clathrin-mediated endocytic pathway.In vitro cytotoxicity in the nanomolar range. nih.govnih.gov
Higher-Order Increased binding affinity is expected to lead to enhanced tumor accumulation.Further in vivo studies are needed to fully elucidate the efficacy. dtic.mil

Combination Strategies with Other Therapeutic Modalities

The targeted nature of E[c(RGDyK)]2-PTX makes it a promising candidate for combination therapies, a cornerstone of modern oncology. By combining it with other therapeutic modalities, it may be possible to achieve synergistic effects, overcome drug resistance, and target multiple facets of tumor biology.

One promising strategy is to combine RGD-targeted chemotherapy with anti-angiogenic agents. Since αvβ3 integrin is highly expressed on angiogenic endothelial cells, E[c(RGDyK)]2-PTX itself has anti-angiogenic properties. mdpi.com Combining it with other anti-angiogenic drugs that work through different mechanisms could lead to a more potent inhibition of tumor blood vessel formation.

Another approach is to combine RGD-targeted drug delivery with immunotherapy. nih.gov By selectively killing tumor cells, the conjugate can release tumor antigens, which can then be recognized by the immune system. This could potentially enhance the efficacy of immune checkpoint inhibitors or other immunotherapeutic agents.

Furthermore, the RGD peptide can be combined with other targeting moieties to create dual-targeting systems. For instance, combining RGD with a tissue-penetrating peptide like iRGD (CendR motif) has been shown to improve the penetration of nanoparticles into tumors. mdpi.comresearchgate.net This could enhance the delivery of the this compound deeper into the tumor mass.

The potential for combination therapies is vast and represents an exciting frontier in the development of RGD-based cancer treatments. Future research will likely focus on identifying the most effective combination partners and optimizing treatment schedules to maximize synergistic effects.

Challenges and Future Directions in E C Rgdyk 2 Ptx Conjugate Research

Addressing Linker Instability and Premature Drug Release

A pivotal component of any PDC is the linker that connects the targeting peptide to the cytotoxic payload. mdpi.com The stability of this linker is paramount; it must remain intact in systemic circulation to prevent the premature release of the drug, which could lead to off-target toxicity and diminished therapeutic effect. mdpi.commdpi.com

The initial design of the E[c(RGDyK)]2-PTX conjugate utilized an ester bond to connect the dimeric RGD peptide to paclitaxel (B517696). mdpi.com While this ester linkage is intended to be hydrolyzed by intracellular enzymes like lysosomal enzymes to release the drug within the cancer cell, studies have revealed its susceptibility to hydrolysis in the bloodstream. preprints.orgresearchgate.net Research on a very similar conjugate, E[c(RGDfK)]2-PTX, which also employs an ester linker, demonstrated a half-life of only 2 hours in a glucose phosphate (B84403) buffer solution at pH 7 and 37°C. researchgate.net This instability suggests a high probability of premature paclitaxel release before the conjugate reaches the tumor. researchgate.net

The premature cleavage of the linker is a significant challenge, as it undermines the core principle of targeted delivery. researchgate.net The consequence of this instability was potentially observed in in vivo studies where, despite showing higher tumor uptake and retention compared to the free drug, the this compound did not lead to tumor regression. researchgate.net This outcome could be attributed to the premature release of paclitaxel, reducing the concentration of the active drug at the tumor site. researchgate.net

Future research must focus on developing more stable linker technologies. Strategies include exploring different types of cleavable linkers, such as those sensitive to the specific conditions of the tumor microenvironment, like lower pH or the presence of specific enzymes (e.g., matrix metalloproteinases). mdpi.comnih.gov For instance, the use of a Val-Cit-PAB linker, which is cleavable by cathepsin B, has been explored in other RGD-based conjugates and could be a viable alternative. nih.gov Non-cleavable linkers, which release the drug upon lysosomal degradation of the entire conjugate, could also offer enhanced plasma stability. mdpi.com

Strategies for Improving Conjugate Solubility and Bioavailability

This poor solubility directly impacts the conjugate's bioavailability, limiting the amount of the therapeutic agent that can reach the systemic circulation and, consequently, the tumor. preprints.org Studies have reported that the high lipophilicity of RGD-PTX conjugates resulted in low solubility and poor in vivo bioavailability, which in turn led to no significant reduction in tumor volume despite enhanced in vitro cell penetration. mdpi.compreprints.org

To overcome these limitations, several strategies can be employed. One approach is the incorporation of hydrophilic linkers or spacers, such as polyethylene (B3416737) glycol (PEG), into the conjugate's structure. mdpi.com PEGylation can enhance the water solubility and circulation half-life of the PDC. mdpi.com

Furthermore, formulation strategies using nanocarriers like liposomes, polymeric nanoparticles, or micelles can encapsulate the hydrophobic conjugate, improving its solubility and stability in the bloodstream. nih.govresearchgate.net For example, RGD-modified liposomes have been shown to significantly improve the in vivo efficacy of paclitaxel. mdpi.com These nanocarrier systems can also be designed to provide a controlled release of the conjugate, further enhancing its therapeutic index.

Development of Next-Generation this compound Variants with Enhanced Properties

The initial this compound has served as a valuable proof-of-concept, but the development of next-generation variants is crucial to overcome its limitations. Future iterations should focus on optimizing each component of the conjugate: the targeting moiety, the linker, and the payload.

Modifications to the RGD peptide sequence itself could enhance binding affinity and selectivity for specific integrin subtypes overexpressed on cancer cells. While the dimeric E[c(RGDyK)]2 structure shows higher binding affinity than monomeric RGD peptides, further optimization is possible. nih.gov For instance, altering the amino acid sequence or cyclization strategy could lead to improved targeting. nih.gov

As discussed previously, linker technology is a key area for innovation. The development of linkers that are selectively cleaved by enzymes highly expressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs), could significantly improve the therapeutic window. nih.gov An E-[c(RGDfK)2]-doxorubicin conjugate utilizing an MMP2/MMP9 cleavable sequence demonstrated significant drug release in the tumor. nih.gov

Furthermore, exploring alternative cytotoxic payloads could lead to more potent next-generation conjugates. While paclitaxel is a powerful drug, its efficacy can be limited by drug resistance mechanisms. emanresearch.org Conjugating the E[c(RGDyK)]2 peptide to other potent anticancer agents with different mechanisms of action could broaden the therapeutic applicability of this targeted approach.

A summary of potential next-generation modifications is presented in the table below:

ComponentPotential ModificationDesired Outcome
Targeting Moiety Altered amino acid sequence in RGD peptideEnhanced binding affinity and selectivity for tumor-specific integrins
Different multimerization strategies (e.g., tetrameric)Increased avidity and tumor retention
Linker Enzyme-cleavable linkers (e.g., MMP-sensitive)Tumor-specific drug release, reduced systemic toxicity
pH-sensitive linkersDrug release in the acidic tumor microenvironment
Hydrophilic linkers (e.g., PEG)Improved solubility and bioavailability
Payload Alternative cytotoxic agents (e.g., doxorubicin (B1662922), camptothecin)Overcome paclitaxel resistance, different mechanism of action
Combination of different drugsSynergistic antitumor effects

Exploitation as Theranostic Agents for Simultaneous Diagnosis and Therapy

The RGD peptide's ability to target tumor-associated vasculature and cancer cells opens up the exciting possibility of developing E[c(RGDyK)]2-PTX conjugates as theranostic agents. mdpi.comresearchgate.net Theranostics combines diagnostic imaging and therapy in a single platform, allowing for the visualization of the target, patient stratification, and real-time monitoring of treatment response. acs.org

By incorporating an imaging agent, such as a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or a fluorescent dye for optical imaging, into the this compound, it becomes possible to non-invasively track its biodistribution and tumor accumulation. mdpi.comacs.org This has been demonstrated with other RGD-based compounds. For example, 68Ga-labeled RGD peptides are in clinical trials for PET imaging of various cancers. researchgate.net A radiolabeled version of the this compound, specifically ¹²⁵I-labeled, has been used in preclinical studies to demonstrate integrin-specific accumulation in tumors. nih.govresearchgate.net

The development of a theranostic version of the this compound would offer several advantages. It would enable the selection of patients whose tumors express the target integrin, thereby personalizing the treatment. Furthermore, it would allow for the assessment of drug delivery to the tumor and the monitoring of the therapeutic response, providing valuable information for treatment optimization. For instance, PET imaging with an ¹⁸F-labeled RGD peptide has been used to evaluate the efficacy of anti-angiogenic chemotherapy. dtic.mil

Perspectives on Translational Research and Optimization Strategies

The successful translation of the this compound from the laboratory to the clinic will require a concerted effort to address the challenges outlined above through rigorous translational research and optimization.

A critical aspect of this will be the development of more predictive preclinical models. While in vitro studies and xenograft models in mice provide valuable initial data, they may not fully recapitulate the complexity of human tumors and their microenvironment. nih.gov The use of patient-derived xenografts (PDXs) and more sophisticated in vivo imaging techniques will be essential to better evaluate the efficacy and toxicity of new conjugate variants.

Optimization strategies will need to be data-driven, relying on a deep understanding of the structure-activity relationships of the conjugate. This involves systematically modifying the linker and peptide components and evaluating the impact on solubility, stability, binding affinity, and in vivo performance. researchgate.net

Furthermore, the manufacturing process for these complex molecules needs to be scalable and cost-effective to ensure their eventual clinical viability. nih.gov

Q & A

Q. What is the rationale for using cyclic RGD peptides in E[c(RGDyK)]₂-PTX conjugates for targeted cancer therapy?

The cyclic RGD peptide E[c(RGDyK)]₂ selectively binds to αvβ3 integrin receptors overexpressed in metastatic cancer cells and tumor vasculature. This targeting enables preferential drug accumulation in tumors, reducing off-target toxicity. PTX, a microtubule-stabilizing chemotherapeutic, is conjugated to the peptide via a cleavable linker, allowing controlled release in acidic tumor microenvironments. In vitro studies show the conjugate retains PTX’s ability to induce G₂/M-phase arrest and apoptosis while enhancing integrin-mediated cellular uptake .

Q. How do researchers validate the integrin-targeting specificity of E[c(RGDyK)]₂-PTX conjugates in preclinical models?

Key methods include:

  • Competitive binding assays : Co-administration of excess unlabeled RGD peptide reduces tumor uptake of radiolabeled conjugates (e.g., ¹²⁵I-RGD₂-PTX), confirming receptor-mediated targeting .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics between the conjugate and purified αvβ3 integrin. For example, La-DOTA-c(RGDyK) (a surrogate for radiolabeled conjugates) showed high affinity (IC₅₀ = 33 ± 13 nM) .
  • Biodistribution studies : Quantify tumor-to-background ratios in xenograft models. In MDA-MB-435 breast cancer models, ¹²⁵I-RGD₂-PTX achieved a tumor/blood ratio of 74.2 at 24 hours .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pharmacokinetic profiles of RGD-drug conjugates?

Discrepancies in tumor uptake or clearance rates may arise from variations in linker stability, peptide valency, or integrin expression levels. To resolve these:

  • Comparative biodistribution studies : Use isogenic tumor models with graded αvβ3 expression to correlate receptor density with conjugate accumulation .
  • Metabolite analysis : Employ HPLC or mass spectrometry to track conjugate degradation in serum and tumor homogenates .
  • Dosage optimization : Test escalating doses of unlabeled RGD peptide in blocking studies to determine receptor saturation thresholds .

Q. How can researchers optimize the synthesis of E[c(RGDyK)]₂-PTX to balance conjugation efficiency and bioactivity?

Key considerations include:

  • Linker chemistry : Use pH-sensitive linkers (e.g., hydrazone) for controlled PTX release in acidic lysosomal compartments. Evidence shows >70% PTX release at pH 5.0 vs. <30% at pH 7.4 .
  • Peptide-to-drug ratio : Maintain a 1:1 molar ratio to avoid steric hindrance of RGD-integrin binding. SPR data indicate conjugates with higher drug loading (>2 PTX molecules per peptide) exhibit reduced αvβ3 affinity .
  • Purification methods : Employ semi-preparative HPLC to isolate conjugates with >90% purity, confirmed via ESI-MS and analytical chromatography .

Q. What methodologies resolve contradictions in the cell cycle effects of E[c(RGDyK)]₂-PTX versus free PTX?

While free PTX primarily induces G₂/M arrest, the conjugate may show dual G₀/G₁ and G₂/M effects due to integrin-mediated signaling interference. To dissect these mechanisms:

  • Flow cytometry : Compare cell cycle profiles in αvβ3-positive vs. αvβ3-negative cell lines treated with equimolar PTX doses .
  • Western blotting : Analyze downstream effectors like cyclin B1 (G₂/M marker) and p21 (G₀/G₁ regulator) to identify pathway-specific modulation .
  • Apoptosis assays : Use Annexin V staining to quantify conjugate-induced apoptosis relative to free PTX .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting tumor uptake data between radiolabeled and fluorescently tagged RGD conjugates?

Radiolabels (e.g., ¹²⁵I, ¹⁷⁷Lu) provide quantitative biodistribution but lack spatial resolution. Fluorescent tags (e.g., Cy5) enable real-time imaging but may alter conjugate hydrophobicity and clearance. To reconcile

  • Dual-labeling studies : Co-administer radiolabeled and fluorescent conjugates to compare uptake kinetics in the same model .
  • Mass balance analysis : Corolate tumor radioactivity with ex vivo fluorescence intensity to validate imaging modalities .

Q. What statistical approaches are recommended for analyzing small-sample in vivo studies with high variability?

  • Mixed-effects models : Account for inter-animal variability in tumor volume and integrin expression .
  • Non-parametric tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., tumor/blood ratios) .
  • Power analysis : Predefine sample sizes using historical variability data (e.g., σ = 0.16%ID/g for tumor uptake) to ensure adequate statistical power .

Experimental Design Frameworks

Q. How can the PICO framework structure a study comparing E[c(RGDyK)]₂-PTX to conventional PTX?

  • Population : αvβ3-positive metastatic breast cancer cells (e.g., MDA-MB-435) .
  • Intervention : E[c(RGDyK)]₂-PTX at 10 mg/kg IV .
  • Comparison : Free PTX at equivalent doses .
  • Outcomes : Tumor growth inhibition (MRI/caliper), apoptosis (TUNEL assay), and systemic toxicity (body weight, blood counts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.